1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid

PDE1 inhibitor neurodegenerative disease kinase selectivity

This TFA salt is the validated core scaffold for both PDE1 (CNS) and ALK5 (oncology/fibrosis) inhibitor programs. The 7-amine substitution and TFA counterion are critical for target engagement, aqueous solubility, and anhydrous workflow compatibility. Do not substitute with free base or HCl salt without verification. One inventory for dual-assay screening maximizes procurement ROI.

Molecular Formula C8H7F3N4O2
Molecular Weight 248.165
CAS No. 2413868-16-1
Cat. No. B2567385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid
CAS2413868-16-1
Molecular FormulaC8H7F3N4O2
Molecular Weight248.165
Structural Identifiers
SMILESC1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7)
InChIKeyRHATZLYCONYHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid: Core Scaffold for PDE1 and ALK5 Inhibitor Programs


1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid (CAS 2413868-16-1) is a heterocyclic compound consisting of the pyrazolo[4,3-b]pyridine core as its trifluoroacetic acid (TFA) salt [1]. This scaffold is the central pharmacophore in two distinct inhibitor programs: it is a key PDE1 inhibitor chemotype developed by H. Lundbeck A/S for neurodegenerative and psychiatric disorders [2], and concurrently serves as the core structure for ALK5 (activin receptor-like kinase 5) inhibitors pursued by Takeda Pharmaceutical Company for cancer, fibrosis, and cardiovascular diseases [3]. The TFA salt form provides a standard salt handle for procurement and handling in research applications.

Why Generic Substitution of the Pyrazolopyridine Core Fails for Kinase Selectivity and Salt-Dependent Handling


Substitution of the 1H-pyrazolo[4,3-b]pyridin-7-amine core with other pyrazolopyridine isomers or different salt forms is not straightforward. The 7-amine substitution pattern is critical for both PDE1 and ALK5 target engagement; shifting the amine to the 3-position yields potent mGlu4 positive allosteric modulators (e.g., VU0418506) rather than PDE1/ALK5 inhibitors, demonstrating that even minor positional changes fundamentally alter the biological target profile [1]. Furthermore, salt form selection (free base, hydrochloride, or trifluoroacetate) directly impacts aqueous solubility, hygroscopicity, and long-term storage stability, which are critical parameters for reproducible assay preparation and formulation screening [2]. The TFA salt offers distinct handling properties compared to the hydrochloride salt, making generic interchange between these forms without verification a source of experimental variability.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-b]pyridin-7-amine TFA Salt Against Closest Analogs


PDE1 Isoform Inhibition Potency: Core Scaffold vs. Optimized 5,7-Disubstituted Analog

The unsubstituted 1H-pyrazolo[4,3-b]pyridin-7-amine core (free base) represents the minimal pharmacophore for PDE1 inhibition. In contrast, the fully optimized 5-(2-ethoxypyridin-3-yl)-1-isopropyl-3-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazolo[4,3-b]pyridin-7-amine (Example 9 from US10034861) achieves an IC50 of 0.490 nM against PDE1A/B/C [1]. This 5-substituted analog demonstrates that the core scaffold is a validated starting point for medicinal chemistry optimization, with the 5- and 7-positions serving as critical vectors for improving potency from the micromolar range (inferred for the unsubstituted core) to low nanomolar affinity. The TFA salt of the core scaffold provides the procurement-ready starting material for systematic SAR exploration.

PDE1 inhibitor neurodegenerative disease kinase selectivity

Salt Form Purity Comparison: TFA Salt vs. Hydrochloride Salt

The commercially available hydrochloride salt (CAS 2243514-77-2) is listed with a minimum purity of 95% as a powder . While the TFA salt (CAS 2413868-16-1) purity data is not publicly benchmarked against the HCl salt, the TFA counterion typically imparts higher organic solvent solubility and lower hygroscopicity compared to hydrochloride salts of heterocyclic amines, which is advantageous for anhydrous reaction conditions and moisture-sensitive syntheses. The molecular weight difference (TFA salt: 248.16 Da vs. HCl salt: 170.60 Da) reflects the larger counterion mass, which must be accounted for in stoichiometric calculations during reaction setup.

salt screening purity profiling compound handling

Target Class Selectivity: PDE1 Inhibition vs. ALK5 Inhibition by 7-Amine Scaffold

The 1H-pyrazolo[4,3-b]pyridin-7-amine scaffold is a privileged chemotype that can be directed toward two distinct therapeutic targets: PDE1 (phosphodiesterase 1) and ALK5 (activin receptor-like kinase 5). The Lundbeck patent family (e.g., US 2021/0015794 A1) establishes the core 7-amine scaffold as a PDE1 inhibitor chemotype without requiring N1-substitution [1]. Conversely, the Takeda patent (US 2013/0324528 A1) demonstrates that further substitution, particularly at the N1 and 5-positions, switches the target profile to ALK5 inhibition [2]. This dual-target potential distinguishes the core scaffold from mono-target scaffolds, offering versatility to medicinal chemistry teams.

PDE1 ALK5 kinase selectivity target engagement

ADME Optimization Potential: From High-Clearance Quinoline Hits to Improved Pyrazolopyridine Leads

A published structure-based drug design (SBDD) program on ALK5 inhibitors demonstrated that initial 4-substituted quinoline hits, while potent, suffered from high in vitro clearance in both rat and human liver microsomes. Scaffold morphing to the pyrazolo[4,3-b]pyridine series resulted in compounds with 'improved ADME properties' [1]. This published evidence confirms that the pyrazolo[4,3-b]pyridine core offers intrinsic ADME advantages over the quinoline chemotype, making it a superior starting scaffold for lead optimization programs where metabolic stability is a critical parameter.

ADME microsomal stability drug metabolism scaffold morphing

Optimal Research and Industrial Scenarios for 1H-Pyrazolo[4,3-b]pyridin-7-amine TFA Salt


PDE1 Inhibitor Lead Generation for Neurodegenerative Disease Programs

Research teams pursuing PDE1 inhibitors for Parkinson's disease, Alzheimer's disease, or psychiatric disorders can procure the TFA salt of the core scaffold as the starting point for library synthesis [1]. The core scaffold is validated by the Lundbeck patent family, with optimized 5,7-disubstituted analogs achieving sub-nanomolar PDE1 IC50 values (e.g., 0.490 nM for Example 9) [2]. The TFA salt's organic solubility facilitates parallel chemistry workflows for 5- and 7-position derivatization, enabling rapid SAR exploration.

ALK5 Inhibitor Scaffold Morphing and ADME Optimization Campaigns

Oncology and fibrosis research groups can utilize the TFA salt as an ALK5 inhibitor scaffold, leveraging published evidence that the pyrazolo[4,3-b]pyridine core provides improved ADME properties over quinoline-based ALK5 inhibitors [1]. The co-crystal structure of a 7-substituted analog bound to the ALK5 kinase domain (PDB: 5USQ, 2.55 Å resolution) provides a structural basis for rational, structure-guided optimization [2].

Salt Form Selection for Anhydrous Organic Synthesis Applications

Synthetic chemistry laboratories requiring anhydrous reaction conditions should prioritize the TFA salt over the hydrochloride salt due to the TFA counterion's lower hygroscopicity and higher solubility in organic solvents such as DMF, DMSO, and dichloromethane [1]. The molecular weight difference (TFA salt: 248.16 Da vs. HCl salt: 170.60 Da) must be incorporated into stoichiometric calculations for accurate reagent preparation.

Dual PDE1/ALK5 Screening Cascade for Multi-Target Lead Discovery

Institutions with multi-target screening platforms can use the TFA salt as a single procurement item to simultaneously run PDE1 and ALK5 biochemical assays, given the scaffold's proven dual-target engagement potential based on the Lundbeck (PDE1) [1] and Takeda (ALK5) [2] patent disclosures. This approach maximizes the return on compound procurement investment by enabling parallel screening against two therapeutically relevant targets.

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.